molecular formula C20H17ClN2O4S B4970641 5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4970641
M. Wt: 416.9 g/mol
InChI Key: YHSPGSGLPBLRAQ-UHFFFAOYSA-N
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Description

5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, ether linkages, and a thioxodihydropyrimidine core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the benzylidene intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization and thioxo group introduction: The benzylidene intermediate is then reacted with thiourea in the presence of a suitable catalyst to form the thioxodihydropyrimidine core.

    Final product formation: The final step involves the condensation of the thioxodihydropyrimidine core with the benzylidene intermediate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its thioxodihydropyrimidine core and the presence of both chlorobenzyl and ethoxybenzylidene moieties make it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-2-26-17-10-13(9-15-18(24)22-20(28)23-19(15)25)5-8-16(17)27-11-12-3-6-14(21)7-4-12/h3-10H,2,11H2,1H3,(H2,22,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSPGSGLPBLRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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